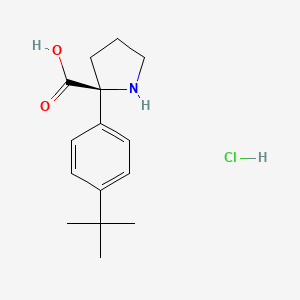
4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du chlorhydrate de 4-hydrazino-2-méthyl-8-trifluorométhylquinoléine implique généralement la réaction de la 4-chloro-2-méthyl-8-trifluorométhylquinoléine avec l'hydrate d'hydrazine dans des conditions contrôlées . La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des étapes supplémentaires pour la purification et le contrôle qualité.
Analyse Des Réactions Chimiques
Le chlorhydrate de 4-hydrazino-2-méthyl-8-trifluorométhylquinoléine subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation des dérivés de quinoléine correspondants.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation des dérivés d'hydrazine.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où le groupe hydrazino est remplacé par d'autres nucléophiles comme les amines ou les thiols.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, l'éthanol, le méthanol), les catalyseurs (par exemple, le palladium sur carbone), et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Le chlorhydrate de 4-hydrazino-2-méthyl-8-trifluorométhylquinoléine a plusieurs applications en recherche scientifique, notamment:
Chimie: Il est utilisé comme élément de base dans la synthèse de divers dérivés de quinoléine, qui sont importants dans le développement des produits pharmaceutiques et des produits agrochimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques, en particulier dans le domaine de l'électronique organique et de la photovoltaïque.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-hydrazino-2-méthyl-8-trifluorométhylquinoléine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe hydrazino peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, conduisant à l'inhibition de leur activité. Ce composé peut également interférer avec la synthèse de l'ADN et de l'ARN, contribuant à ses effets anticancéreux et antimicrobiens potentiels.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound may also interfere with DNA and RNA synthesis, contributing to its potential anticancer and antimicrobial effects.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de 4-hydrazino-2-méthyl-8-trifluorométhylquinoléine peut être comparé à d'autres composés similaires, tels que:
4-Hydrazino-6-trifluorométhylquinoléine: Similaire en structure, mais avec le groupe hydrazino à une position différente, conduisant à des propriétés chimiques et biologiques différentes.
4-Chloro-2-méthyl-8-trifluorométhylquinoléine: Un précurseur dans la synthèse du composé cible, avec une réactivité et des applications différentes.
2-Hydrazinopyridine: Un autre composé hydrazino avec des propriétés chimiques et des applications distinctes.
Le caractère unique du chlorhydrate de 4-hydrazino-2-méthyl-8-trifluorométhylquinoléine réside dans son motif de substitution spécifique, qui confère une réactivité chimique unique et des activités biologiques potentielles.
Propriétés
Numéro CAS |
1172396-90-5 |
|---|---|
Formule moléculaire |
C11H11ClF3N3 |
Poids moléculaire |
277.67 g/mol |
Nom IUPAC |
[2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14;/h2-5H,15H2,1H3,(H,16,17);1H |
Clé InChI |
KNCCLYIYOMLJDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline](/img/structure/B11844004.png)


![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)

